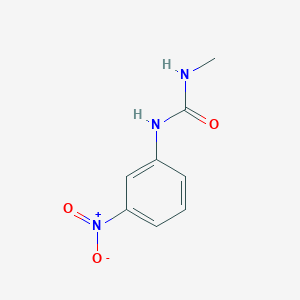

N-methyl-N'-(3-nitrophenyl)urea

説明

Contextualization within the Field of Substituted Urea (B33335) Chemistry

Substituted ureas represent a broad and significant class of organic compounds characterized by the presence of a urea moiety with one or more of its hydrogen atoms replaced by other functional groups. wikipedia.org This class of compounds is of fundamental importance in both academic and industrial research due to the versatile chemical reactivity and biological activity exhibited by its members. semanticscholar.org The urea functional group, with its capacity to form multiple stable hydrogen bonds, is a key feature in the design of molecules for various applications. nih.gov

The synthesis of substituted ureas can be achieved through several methods, with the reaction of amines with isocyanates being a common and efficient approach. nih.gov Other methods include the use of phosgene or its derivatives, though these often involve hazardous reagents. nih.gov The diversity of commercially available amines and isocyanates allows for the creation of a vast library of substituted ureas with a wide range of physical and chemical properties. researchgate.netresearchgate.net

Academic Significance of Nitrophenyl-Substituted Urea Derivatives

Nitrophenyl-substituted ureas have been investigated for their potential in various fields of chemical research. Their unique electronic and structural characteristics make them valuable subjects for studying reaction mechanisms, molecular interactions, and structure-activity relationships. Research into these derivatives contributes to a deeper understanding of how substituent effects can be harnessed to fine-tune the properties of organic molecules.

Structural and Functional Relevance of the N-methyl and 3-nitrophenyl Moieties

The specific structure of N-methyl-N'-(3-nitrophenyl)urea, with its N-methyl and 3-nitrophenyl groups, dictates its chemical behavior and potential research applications.

N-methyl Group: The methyl group attached to one of the nitrogen atoms of the urea core is a small alkyl substituent. Its presence can influence the molecule's solubility, lipophilicity, and steric hindrance around the adjacent nitrogen atom. In spectroscopic analysis, the N-methyl group provides a distinct signal that can aid in structural elucidation. fiveable.me The introduction of an N-methyl group can also alter the hydrogen bonding capabilities of the urea moiety, which in turn can affect its intermolecular interactions and crystal packing. nih.gov

3-nitrophenyl Moiety: The 3-nitrophenyl group is a key functional component of the molecule. The nitro group at the meta position of the phenyl ring acts as a powerful electron-withdrawing group, influencing the electron density distribution across the entire molecule. researchgate.net This electronic effect can modulate the acidity of the N-H protons of the urea group and influence the molecule's reactivity in various chemical transformations. The position of the nitro group is crucial; for instance, the electronic effects would differ if it were in the ortho or para position. The nitrophenyl group also contributes to the molecule's potential for engaging in π-π stacking interactions, which can be significant in the solid state and in interactions with other molecules.

The combination of these two distinct moieties on the urea scaffold results in a molecule with a unique set of properties that are actively being explored in advanced chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H9N3O3 |

| Molecular Weight | 195.18 g/mol |

| Appearance | Solid |

| Key Functional Groups | Urea, N-methyl, Nitrophenyl |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-3-(3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKORNMFQJLMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408712 | |

| Record name | N-methyl-N'-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-92-9 | |

| Record name | N-methyl-N'-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-(3-NITROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of N Methyl N 3 Nitrophenyl Urea Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the intermolecular interactions. nih.govresearchgate.net By analyzing the vibrational modes of the urea (B33335) and nitro groups, it is possible to gain insights into the hydrogen bonding environment within the crystal lattice. nih.gov

The urea group exhibits several characteristic vibrational modes. The N-H stretching vibrations typically appear in the range of 3200-3500 cm⁻¹. nih.govresearchgate.net The precise position of these bands is highly sensitive to the hydrogen bonding environment. nih.gov The C=O stretching vibration (Amide I band) is also a strong and characteristic absorption, usually found between 1600 and 1700 cm⁻¹. researchgate.net The C-N stretching vibrations and N-H deformation modes also provide valuable structural information. whiterose.ac.uk

The nitro group (NO₂) also has distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The positions of these bands can also be influenced by the electronic environment and intermolecular interactions.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Urea (N-H) | Stretching | 3200 - 3500 |

| Urea (C=O) | Stretching (Amide I) | 1600 - 1700 |

| Urea (C-N) | Stretching | ~1460 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

The formation of hydrogen bonds leads to noticeable shifts in the vibrational frequencies of the involved functional groups. researchgate.net A key indicator of strong N-H···O hydrogen bonding is the red-shifting (a shift to lower wavenumbers) of the N-H stretching frequency in the infrared spectrum. nih.gov This shift is accompanied by a broadening of the absorption band. The magnitude of this shift can often be correlated with the strength of the hydrogen bond. researchgate.net

Similarly, the C=O stretching frequency can also be affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, its vibrational frequency tends to decrease. The analysis of these spectroscopic shifts provides a powerful tool for confirming the presence and assessing the relative strength of hydrogen bonding interactions within the crystal structure of N-methyl-N'-(3-nitrophenyl)urea analogues, complementing the data obtained from single-crystal X-ray diffraction. ruc.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Structural Elucidation via Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H protons, and the N-methyl protons.

Aromatic Protons: The protons on the 3-nitrophenyl ring will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will lead to a complex splitting pattern.

N-H Protons: The two N-H protons are expected to appear as broad singlets. Their chemical shifts can vary over a wide range (typically 5-9 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

N-Methyl Protons: The methyl group protons attached to the nitrogen atom will appear as a doublet in the upfield region of the spectrum, typically around 2.8-3.0 ppm. The splitting into a doublet is due to coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The carbons of the 3-nitrophenyl ring are expected to resonate in the range of 110-150 ppm. The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded and appear at the lower end of this range.

Urea Carbonyl Carbon: The carbonyl carbon of the urea group is characteristically deshielded and is expected to appear at approximately 155-160 ppm.

N-Methyl Carbon: The carbon of the N-methyl group will be found in the upfield region of the spectrum, typically around 30 ppm.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

| ¹H NMR | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | H-2' | ~8.2 | t | ~2.0 |

| H-4' | ~7.8 | ddd | ~8.0, 2.0, 1.0 | |

| H-5' | ~7.5 | t | ~8.0 | |

| H-6' | ~7.7 | ddd | ~8.0, 2.0, 1.0 | |

| Amide | N-H (phenyl side) | ~8.5-9.0 | br s | - |

| N-H (methyl side) | ~6.0-6.5 | br q | ~5.0 | |

| Methyl | N-CH₃ | ~2.8 | d | ~5.0 |

| ¹³C NMR | Atom | Chemical Shift (δ, ppm) |

| Carbonyl | C=O | ~157 |

| Aromatic | C-1' | ~140 |

| C-2' | ~115 | |

| C-3' | ~148 | |

| C-4' | ~120 | |

| C-5' | ~130 | |

| C-6' | ~125 | |

| Methyl | N-CH₃ | ~31 |

Conformational Analysis in Solution

The conformational preferences of N,N'-disubstituted ureas in solution are influenced by factors such as steric hindrance and intramolecular hydrogen bonding. Urea derivatives can exist in different conformations due to restricted rotation around the C-N bonds. The study of related N-aryl-N'-alkyl ureas suggests that the trans-cis conformation is often favored, stabilized by an intramolecular hydrogen bond between the N-H of the aryl group and the carbonyl oxygen.

However, the presence of substituents on the aryl ring can influence this equilibrium. In the case of this compound, the nitro group at the meta position is not expected to sterically hinder the preferred conformation to a large extent. Variable temperature NMR studies and the use of different solvents can provide insights into the conformational dynamics and the relative populations of different conformers in solution. For many N,N'-disubstituted ureas, a less energetic trans-cis conformation is adopted, which is stabilized by unsymmetrical intramolecular hydrogen bonding chemistrysteps.com. In contrast, other N,N'-disubstituted ureas are predominantly found in the trans-trans form chemistrysteps.com.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Absorption Characteristics and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the nitrophenyl chromophore. The presence of the nitro group, a strong electron-withdrawing group, and the urea moiety, which can act as an auxochrome, will influence the absorption maxima (λmax).

Typically, aromatic nitro compounds exhibit two main absorption bands:

A high-intensity band corresponding to a π → π* transition of the benzene ring, usually observed at shorter wavelengths.

A lower-intensity band at longer wavelengths, attributed to an n → π* transition involving the non-bonding electrons of the nitro group.

For this compound, the π → π* transition is expected to be red-shifted (shifted to longer wavelengths) due to the extension of the conjugated system by the urea linkage. The n → π* transition may also be observable as a shoulder on the main absorption band. A urea adduct with m-nitrobenzoic acid and m-nitroaniline showed a cutoff at 264.37 nm, indicating significant absorption in the UV region researchgate.net.

| Hypothetical UV-Vis Data | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Band I | ~270-290 | High | π → π |

| Band II | ~330-350 | Low | n → π |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of ureas is often characterized by cleavage of the C-N bonds. Key fragmentation pathways for N,N'-substituted ureas typically involve the cleavage of the C-N bond, leading to the formation of isocyanate fragments compoundchem.com.

For this compound, the following characteristic fragments would be anticipated:

Loss of methyl isocyanate (CH₃NCO): This would result in a fragment ion corresponding to 3-nitroaniline (B104315).

Loss of 3-nitrophenyl isocyanate (O₂NC₆H₄NCO): This would lead to a fragment ion corresponding to methylamine (B109427).

Cleavage of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or fragment ions is also a common fragmentation pathway for nitroaromatic compounds.

| Hypothetical Mass Spectrometry Data | m/z | Relative Intensity (%) | Possible Fragment |

| Molecular Ion | 195 | Moderate | [C₈H₉N₃O₃]⁺ |

| Fragment 1 | 138 | High | [C₆H₆N₂O₂]⁺ (from loss of CH₃NCO) |

| Fragment 2 | 57 | Moderate | [CH₃NCO]⁺ |

| Fragment 3 | 149 | Low | [C₈H₉N₃O₃ - NO₂]⁺ |

| Fragment 4 | 122 | Moderate | [C₆H₄NO₂]⁺ |

Computational and Theoretical Investigations of N Methyl N 3 Nitrophenyl Urea

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for studying molecular systems. These approaches are used to predict various properties of N-methyl-N'-(3-nitrophenyl)urea, from its three-dimensional shape to its electronic behavior. DFT, in particular, has become a popular method due to its balance of accuracy and computational cost, making it well-suited for the study of moderately sized organic molecules. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These optimized geometries are crucial as they form the basis for all other computational predictions.

Table 1: Selected Optimized Geometric Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N (methyl) | 1.37 | ||

| C-N (phenyl) | 1.40 | ||

| N-C (phenyl ring) | 1.44 | ||

| C-N-C (urea) | 125.0 | ||

| O=C-N | 122.5 | ||

| C-C-N-O (nitro) | 180.0 |

Note: The values in this table are illustrative and would be determined from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and has higher chemical reactivity. reddit.com For this compound, the presence of the electron-withdrawing nitro group and the urea (B33335) moiety influences the energies of these frontier orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often found on the electron-deficient regions.

Table 2: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are examples and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors on the MEP map indicate different electrostatic potential values. Typically, red represents regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Blue represents regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro group and the carbonyl group of the urea. The most positive potential would be expected around the hydrogen atoms of the N-H groups. This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns well with classical chemical concepts. q-chem.comwisc.edu It analyzes the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These delocalization interactions, also known as hyperconjugation, are key to understanding molecular stability. nih.gov

In this compound, NBO analysis can quantify the extent of electron delocalization within the urea group and the phenyl ring. It can reveal important interactions such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the planar character of the urea moiety. It can also describe the electronic interactions between the urea group and the nitrophenyl ring. The stabilization energies associated with these delocalizations can be calculated, providing a quantitative measure of their importance. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov

For this compound, the simulated vibrational spectrum would show characteristic peaks for the various functional groups present. These include the N-H stretching and bending vibrations, the C=O stretching of the urea group, the symmetric and asymmetric stretching of the nitro group, and various vibrations associated with the phenyl ring and the methyl group. Comparing the calculated spectrum with an experimentally obtained spectrum allows for the detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. biointerfaceresearch.com This comparison also serves as a validation of the accuracy of the computational method and the optimized geometry.

Table 3: Predicted Vibrational Frequencies for this compound (Exemplary Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric N-H Stretch | N-H | 3450 |

| Symmetric N-H Stretch | N-H | 3350 |

| C=O Stretch | Urea | 1680 |

| Asymmetric NO₂ Stretch | Nitro | 1540 |

| Symmetric NO₂ Stretch | Nitro | 1350 |

| C-N Stretch | Urea-Phenyl | 1300 |

Note: These are representative frequencies and may be scaled to better match experimental data.

Prediction of NMR Parameters

Computational chemistry offers robust methods for the prediction of Nuclear Magnetic Resonance (NMR) parameters, which are crucial for the structural elucidation of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) approach, often employed within Density Functional Theory (DFT), is a common method for calculating the ¹H and ¹³C NMR chemical shifts.

Generally, the nitro group's electron-withdrawing nature significantly influences the chemical shifts of the aromatic protons and carbons. The protons ortho and para to the nitro group are expected to be deshielded and resonate at higher ppm values, while the meta protons will be less affected. Similarly, the carbon atom attached to the nitro group will show a significant downfield shift. The methyl group attached to the urea nitrogen will have a characteristic singlet in the ¹H NMR spectrum, and its corresponding carbon will appear in the aliphatic region of the ¹³C NMR spectrum.

A hypothetical table of predicted NMR chemical shifts for this compound, based on general principles and data from similar compounds, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H (urea) | 8.5 - 9.5 | - |

| N-H (methylamino) | 5.5 - 6.5 | - |

| C-H (aromatic, ortho to NO₂) | 8.0 - 8.2 | 120 - 125 |

| C-H (aromatic, para to NO₂) | 7.8 - 8.0 | 128 - 132 |

| C-H (aromatic, other) | 7.4 - 7.6 | 115 - 120 |

| N-CH₃ | 2.8 - 3.0 | 30 - 35 |

| C=O (urea) | - | 155 - 160 |

| C-NO₂ | - | 148 - 152 |

| C-NH (aromatic) | - | 140 - 145 |

This table is illustrative and based on general principles and data from analogous compounds. Actual experimental or more precise computational values may differ.

Theoretical UV-Vis Absorption Spectra (CIS, TD-DFT, ZINDO)

Theoretical methods such as Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) are instrumental in predicting the electronic absorption spectra of molecules. These calculations can reveal the nature of electronic transitions, such as n → π* and π → π*, and predict the maximum absorption wavelengths (λ_max).

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the nitrophenyl group. The nitro group, being a strong chromophore, will significantly influence the absorption profile. TD-DFT calculations on similar aromatic nitro compounds have shown that the presence of a nitro group leads to a red-shift in the absorption bands. dtu.dk

A typical TD-DFT calculation, for example at the B3LYP/6-311+G(d,p) level, would likely predict strong absorptions in the UV region for this compound. dtu.dk The transitions would likely involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), often localized on the phenylurea moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the nitrobenzene (B124822) part of the molecule. This HOMO-LUMO transition represents an intramolecular charge transfer (ICT), a common feature in push-pull systems.

While a specific calculated spectrum for this compound is not available in the reviewed literature, a hypothetical summary of expected absorption bands is provided below.

| Method | Predicted λ_max (nm) | Transition Type | Oscillator Strength (f) |

| TD-DFT | ~280 - 320 | π → π* (ICT) | High |

| TD-DFT | ~350 - 400 | n → π | Low |

| ZINDO | ~270 - 310 | π → π (ICT) | High |

| CIS | ~260 - 300 | π → π* (ICT) | High |

This table is illustrative and based on general principles and data from analogous compounds. Actual computational results would provide more precise values.

Analysis of Intermolecular Interactions and Hydrogen Bond Energetics

In diaryl ureas, the formation of a one-dimensional N-H···O tape is a common hydrogen-bonding motif. acs.orgresearchgate.net However, the presence of electron-withdrawing groups, such as the nitrophenyl group in the target molecule, can alter this pattern. acs.orgresearchgate.net The electron-withdrawing nature of the nitrophenyl ring can weaken the hydrogen bond acceptor capability of the urea carbonyl oxygen. acs.orgresearchgate.net This can lead to the formation of alternative hydrogen bonding networks, possibly involving the nitro group as a hydrogen bond acceptor.

Computational studies on N,N'-bis(3-pyridyl)urea, another urea derivative with electron-withdrawing groups, have shown that the N-H donors preferentially bond to the more electronegative atoms of the substituent groups rather than the urea carbonyl. acs.orgresearchgate.net A similar scenario can be expected for this compound, where the nitro group's oxygen atoms could compete with the urea carbonyl as hydrogen bond acceptors.

The strength of these hydrogen bonds can be estimated through computational methods like the Atoms in Molecules (AIM) theory or by calculating the binding energies of molecular dimers. A hypothetical table summarizing the potential hydrogen bonds and their estimated energies is presented below.

| Hydrogen Bond Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |

| Intermolecular | N-H (urea) | O=C (urea) | -5 to -7 |

| Intermolecular | N-H (urea) | O-N=O (nitro) | -3 to -5 |

| Intramolecular | N-H (methylamino) | O=C (urea) | -1 to -2 |

This table is illustrative and based on general principles and data from analogous compounds.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-withdrawing group through a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. This compound possesses these characteristics, with the methylamino group acting as a potential electron donor and the nitrophenyl group as a strong electron acceptor.

Computational methods, particularly DFT, are widely used to calculate NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. A study on the closely related molecule, N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN), provides valuable insights into the expected NLO properties of this compound. optica.org The study revealed that NPAN exhibits a significant powder second-harmonic generation (SHG) efficiency, which is a manifestation of its large molecular hyperpolarizability. optica.org

The calculated NLO properties are highly dependent on the molecular geometry and the electronic structure. The intramolecular charge transfer from the donor to the acceptor group upon excitation is a key factor determining the magnitude of β. For this compound, the charge transfer would occur from the urea and methylamino moieties to the nitrophenyl ring.

A hypothetical table summarizing the calculated NLO properties for a molecule like this compound, based on data for analogous compounds, is presented below.

| Property | Symbol | Method | Predicted Value (a.u.) |

| Dipole Moment | μ | DFT | 5 - 8 D |

| Mean Polarizability | α | DFT | 150 - 200 |

| First Hyperpolarizability | β | DFT | 1000 - 3000 |

This table is illustrative and based on general principles and data from analogous compounds like NPAN. optica.org

Supramolecular Chemistry and Host Guest Recognition with N Methyl N 3 Nitrophenyl Urea Frameworks

Design Principles for Urea-Based Receptors

The efficacy of urea (B33335) derivatives as anion receptors is rooted in the presence of two polarized N-H fragments. These fragments can either chelate a spherical anion through a bifurcated hydrogen bond, forming a six-membered ring, or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion, creating an eight-membered ring rsc.orgnih.gov. The design of these receptors can be fine-tuned by modifying the substituents on the urea framework, which alters their binding affinity and selectivity.

Role of Nitrophenyl Moiety in Hydrogen Bonding and Proton Release

The nitrophenyl moiety plays a crucial role in enhancing the anion binding capabilities of urea-based receptors. The electron-withdrawing nature of the nitro group increases the acidity of the urea N-H protons, making them more potent hydrogen bond donors nih.govresearchgate.net. This enhanced acidity strengthens the interaction between the receptor and the target anion.

In the presence of highly basic anions, such as fluoride (F⁻) or acetate (AcO⁻), the interaction can shift from simple hydrogen bonding to proton release, where the anion deprotonates the urea N-H group acs.orgtandfonline.com. This deprotonation event often leads to a distinct color change, a property that is exploited in the design of colorimetric sensors for anions tandfonline.com. The position of the nitro group on the phenyl ring is critical; for instance, a meta-nitro substituent, as in N-methyl-N'-(3-nitrophenyl)urea, can suppress receptor degradation that might occur with ortho-nitro groups upon interaction with anions like fluoride nih.gov.

Modulation of Receptor Properties through Substituent Effects

The properties of urea-based receptors can be systematically modulated by altering the electronic nature of the substituents on the aromatic ring. The introduction of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), generally increases the hydrogen bond acidity of the urea protons, leading to stronger anion binding nih.govnih.gov.

Conversely, electron-donating groups would decrease the acidity of the N-H protons, resulting in weaker anion interactions. This principle allows for the rational design of receptors with specific affinities for different anions. Theoretical studies using Density Functional Theory (DFT) have been employed to examine these substituent effects, predicting how different groups will influence binding strength and even the preferred sites of deprotonation when interacting with anions nih.gov. For example, asymmetric receptors based on 4-nitrophenylurea have been shown to bind a range of anions and are deprotonated by strongly basic anions like fluoride and hydroxide (B78521), resulting in a colorimetric response tandfonline.comtandfonline.com.

Anion Recognition Studies

The study of anion recognition by this compound and related frameworks involves investigating their binding affinity for various anions, understanding the mechanisms of interaction, and assessing the influence of the surrounding environment.

Binding Affinity and Selectivity for Anions (e.g., Cl⁻, SO₄²⁻, AcO⁻)

Urea-based receptors, particularly those activated by a nitrophenyl group, exhibit significant affinity for a range of anions. The binding strength is typically evaluated by determining the association constant (Kₐ) through techniques like UV-Vis or ¹H NMR titrations. Generally, the binding affinity correlates with the basicity of the anion.

For instance, rationally designed nitrophenyl-based urea receptors have demonstrated strong binding for halides in the order of fluoride > chloride > bromide > iodide, and for oxoanions in the order of dihydrogen phosphate > hydrogen sulfate > nitrate > perchlorate frontiersin.org. The meta-nitro substituted bis-urea receptors have shown particularly high binding affinity toward acetate nih.gov. The selectivity for certain anions is dictated by factors such as size, geometry, and charge density of the anion, and the complementary shape and electronic properties of the receptor's binding cavity nih.govacs.org.

Table 1: Representative Binding Affinities of Nitrophenyl-Urea Based Receptors for Various Anions. Note: The values are illustrative and depend on the specific receptor structure and solvent conditions.

| Anion | Binding Constant (Kₐ, M⁻¹) | Selectivity Trend |

|---|---|---|

| Fluoride (F⁻) | High | Halides: F⁻ > Cl⁻ > Br⁻ > I⁻ |

| Acetate (AcO⁻) | High | Oxoanions: H₂PO₄⁻ > AcO⁻ |

| Dihydrogen Phosphate (H₂PO₄⁻) | Very High | Generally binds strongly |

| Chloride (Cl⁻) | Moderate | --- |

| Sulfate (SO₄²⁻) | Moderate | --- |

Cooperative Binding Mechanisms

Cooperative binding, where the binding of one guest molecule influences the binding of a subsequent one, is an important phenomenon in supramolecular chemistry. In the context of urea-based receptors, cooperativity can be observed in systems with multiple binding sites. For example, a bis-urea receptor was found to bind two dihydrogen phosphate anions, where the anions themselves were linked by hydrogen bonds, suggesting that this inter-anion interaction contributes to a cooperative binding effect (K₂ > K₁) rsc.org. Similarly, tritopic bis-urea receptors have been shown to be capable of ion-pair recognition through a cooperative mechanism, where the anion is bound by the urea groups and a cation interacts with another part of the receptor molecule acs.org. The presence of multiple binding sites in a receptor can lead to a positive cooperative binding process nih.govacs.org.

Solvent Effects on Host-Guest Interactions

The solvent plays a critical role in modulating host-guest interactions. The strength of hydrogen bonding is highly dependent on the polarity and hydrogen-bonding ability of the solvent. In polar, protic solvents like water, the solvent molecules can compete with the anion for the receptor's binding sites, significantly weakening the host-guest interaction.

Therefore, anion recognition studies with neutral urea-based receptors are often conducted in less competitive, aprotic solvents like DMSO or acetonitrile, where the binding affinities are much higher acs.orgrsc.org. The choice of solvent can even reverse binding preferences. For example, density functional theory calculations predicted that while substituted urea receptors form stronger complexes with fluoride than acetate in the gas phase, this preference is reversed in water nih.gov. The hydrophobic effect, influenced by co-solvents like urea in aqueous solutions, can also impact the stability of host-guest complexes by altering the structure of the solvent and the energetics of cavity formation rsc.orgnih.gov.

Metal Ion Coordination and Metal-Organic Frameworks

The urea functional group, characterized by its carbonyl oxygen and two adjacent nitrogen atoms, presents multiple potential donor sites for coordination with metal ions. The specific mode of coordination is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the substituents on the urea nitrogen atoms. In the case of this compound, the presence of both an electron-donating methyl group and an electron-withdrawing nitrophenyl group introduces a degree of electronic asymmetry that can influence its binding behavior.

Coordination through Urea Nitrogen Atoms

While coordination of urea-based ligands to metal ions most commonly occurs through the carbonyl oxygen atom, coordination via the nitrogen atoms is also possible, though less frequent. The mode of coordination is highly dependent on the specific metal ion involved. For instance, studies on simple urea have shown that metals like palladium(II) and platinum(II) can coordinate through the nitrogen atoms. rjpbcs.com This type of interaction typically leads to a significant shift in the vibrational spectra of the molecule. Specifically, a nitrogen-to-metal bond would cause the N-H stretching frequencies to shift to lower values, while the C=O stretching vibration would shift to a higher frequency. rjpbcs.com

For this compound, direct coordination through the urea nitrogen atoms would involve the lone pair of electrons on one or both nitrogen atoms forming a coordinate bond with a metal center. This interaction is generally less favorable than oxygen coordination because the nitrogen lone pairs have some delocalization into the carbonyl group, giving the C-N bond partial double bond character. However, the electronic environment created by the methyl and 3-nitrophenyl substituents could modulate the basicity of the nitrogen atoms, potentially influencing their ability to coordinate with certain metal ions under specific conditions.

Ligand Design for Specific Metal Complexation

The structure of this compound can be viewed as a scaffold for the design of more complex ligands tailored for specific metal ion recognition. The strategic placement of substituents on the phenyl ring or modification of the urea backbone can be used to tune the electronic and steric properties of the ligand, thereby enhancing its affinity and selectivity for a particular metal ion. umsl.edu

Several strategies can be employed in ligand design based on this framework:

Introduction of Additional Donor Groups: Incorporating other coordinating groups (e.g., pyridyl, carboxylate) onto the phenyl ring can create multidentate ligands. These ligands can form more stable chelate complexes with metal ions, a principle widely used in coordination chemistry to enhance binding affinity.

Tuning Electronic Properties: The electron-withdrawing nature of the nitro group on the phenyl ring affects the electron density on the urea moiety. By replacing the nitro group with either stronger electron-withdrawing or electron-donating groups, it is possible to modulate the basicity of the potential donor atoms (oxygen and nitrogen) and thus influence the ligand's preference for different metal ions. umsl.edu For example, increasing the electron density at the coordination site could favor binding to softer metal ions.

Steric Control: The methyl group provides a degree of steric hindrance. Altering the size of this alkyl group can influence the geometry of the resulting metal complex and provide a mechanism for selective binding based on the preferred coordination geometry of different metal ions.

In addition to the urea group, the nitro group itself can participate in metal coordination in various ways, such as through the nitrogen atom (nitro) or one or both oxygen atoms (nitrito). mdpi.com This versatility adds another dimension to the potential coordinating ability of ligands derived from this compound, allowing for the design of ligands with multiple potential binding modes for targeted metal complexation.

Self-Assembly and Supramolecular Architectures in Solution and Solid State

The ability of the urea functional group to form robust and directional hydrogen bonds is a cornerstone of its role in supramolecular chemistry. This compound, with its combination of hydrogen bond donors (N-H groups) and acceptors (C=O and NO2 groups), is well-suited to participate in self-assembly processes, leading to the formation of ordered architectures in both solution and the solid state.

Self-Assembled Structures and Aggregation Phenomena

In both solution and the solid state, this compound molecules can associate through non-covalent interactions, primarily hydrogen bonding, to form well-defined aggregates. The urea moiety itself is known to form highly stable dimers through a self-complementary quadruple hydrogen-bonding motif (DADA). nih.gov This strong dimerization is a key driving force for the self-assembly of urea-containing molecules.

The aggregation behavior is also influenced by the substituents. The 3-nitrophenyl group can engage in π-π stacking interactions, further stabilizing the supramolecular assembly. In the solid state, these interactions, in concert with hydrogen bonding, guide the packing of the molecules into larger, ordered structures. The presence of different functional groups, such as the nitro group, can lead to competition between different hydrogen bond donors and acceptors, resulting in a variety of possible supramolecular structures.

Hydrogen Bonding Motifs in Crystal Engineering

Crystal engineering relies on the predictable and directional nature of non-covalent interactions to design and synthesize crystalline solids with desired structures and properties. In the context of this compound, hydrogen bonding is the dominant interaction governing its crystal packing.

The most common and robust hydrogen bonding motif formed by diaryl ureas is the one-dimensional tape or α-network, which involves bifurcated N-H···O=C hydrogen bonds between adjacent urea groups. researchgate.netacs.org In this arrangement, each urea carbonyl oxygen acts as a hydrogen bond acceptor for two N-H donors from two neighboring molecules, forming a characteristic eight-membered ring pattern. researchgate.net

However, the presence of strongly electron-withdrawing groups, such as a nitrophenyl group, can alter this preferred motif. acs.org The nitro group itself contains potent hydrogen bond acceptors (the oxygen atoms). This creates competition for the urea N-H donors. Consequently, in the crystal structure of ureas bearing nitrophenyl groups, it is common to observe N-H···O(nitro) hydrogen bonds. researchgate.netacs.org This competition can sometimes disrupt the formation of the classic urea tape and lead to alternative supramolecular synthons, where the urea N-H donors bond preferentially with the nitro group's oxygen atoms instead of the urea carbonyl. acs.org The interplay between the N-H···O(urea) and N-H···O(nitro) interactions, along with weaker C-H···O interactions, dictates the final three-dimensional architecture of the crystal. researchgate.netacs.org

Mechanistic Investigations of Urea Based Chemical Processes Relevant to the Compound

Hydrolysis and Degradation Mechanisms of Urea (B33335) Derivatives

The degradation of urea derivatives in aqueous solutions can proceed through two primary pathways: hydrolysis and elimination. nih.gov Hydrolysis involves the addition of water to the carbonyl carbon, leading to the formation of a carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. nih.gov The elimination pathway, on the other hand, results in the formation of an isocyanate and ammonia. nih.gov For urea itself, the elimination reaction is generally favored in aqueous solution over hydrolysis. nih.gov

The spontaneous, non-enzymatic hydrolysis of urea and its derivatives is a slow process. nih.govresearchgate.net Computational studies have revealed several potential pathways for this reaction. The dominant pathway for the neutral hydrolysis of both urea and tetramethylurea involves the attack of a water molecule on the carbonyl carbon, with another water molecule assisting in proton transfer. nih.gov This is in contrast to amide hydrolysis, where alkaline conditions typically dominate. nih.gov

Substituents on the urea backbone have a profound impact on the kinetics and thermodynamics of hydrolysis. First-principles electronic-structure calculations have shown a remarkable difference in the substituent effect between neutral and alkaline hydrolysis pathways. nih.gov

For instance, the rate constant for the hydrolysis of urea is predicted to be approximately 1.3 x 10⁹-fold lower than that of 1,1,3,3-tetramethylurea (B151932) (Me₄U). nih.govrsc.org This highlights that the effect of methyl substituents on urea hydrolysis is substantially different from their effect on amide hydrolysis. nih.gov The rate of hydrolysis of substituted ureas is generally lower than that of unsubstituted urea, which allows for a more controlled release of hydroxide (B78521) ions in certain applications. researchgate.net

Table 1: Calculated Free Energy Barriers for Urea and Tetramethylurea Hydrolysis

| Compound | Pathway | Free Energy Barrier (kcal/mol) |

| Urea | Two-water APNE (neutral) | 44.1 |

| Urea | Alkaline Hydrolysis | 40.9 |

| Tetramethylurea | Two-water APNE (neutral) | 31.7 |

Source: Computational data from first-principles electronic-structure calculations. nih.gov

Intramolecular Rearrangements and Cyclization Reactions of Substituted Ureas

Substituted ureas can undergo intramolecular cyclization reactions to form various heterocyclic compounds. For example, O-nitro ureas and thioureas have been shown to cyclize to form 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net These types of reactions are valuable in synthetic organic chemistry for the construction of complex molecular scaffolds.

Mechanistic Aspects of Derivatization Reactions (e.g., Xanthydrol Adduct Formation)

Urea and its derivatives can be identified and quantified through derivatization reactions. A classic example is the reaction with xanthydrol to form a stable adduct, dixanthylurea. researchgate.netnih.gov This reaction is highly specific and has been utilized for the detection of minute amounts of urea. researchgate.net

The mechanism involves the formation of a covalent bond between the urea nitrogen and the C9 position of the xanthydrol molecule. researchgate.net In the case of urea nitrate, the reaction proceeds with the uronium cation reacting with xanthydrol to form a xanthenyl urea, which can be further reacted with an alcohol to produce a xanthylurethane, readily identifiable by analytical techniques like GC/MS. researchgate.net

Catalytic Roles and Mechanisms of Urea-Based Organocatalysts

Urea derivatives have emerged as a significant class of organocatalysts, primarily functioning as hydrogen-bond donors. mdpi.comresearchgate.net This catalytic activity stems from their ability to activate substrates and stabilize transition states through non-covalent interactions. researchgate.net

The mechanism of urea-based organocatalysis often involves the formation of a highly ordered, three-dimensional transition state where the urea catalyst assembles the reactants through hydrogen bonding. researchgate.net The acidity of the N-H protons on the urea is a critical factor in its catalytic efficacy. More acidic ureas can form stronger hydrogen bonds, which can be beneficial for certain reactions. mdpi.com However, excessively strong binding can also lead to product inhibition. mdpi.com

Urea-based catalysts have been employed in a wide array of chemical transformations, including in synergistic systems with organic bases for ring-opening alternating copolymerization of epoxides and anhydrides. mdpi.com In these systems, the urea acts as a hydrogen-bond donor, activating the monomer and stabilizing the growing polymer chain. mdpi.com The catalytic activity can be tuned by modifying the electronic properties of the substituents on the urea framework. mdpi.com For instance, introducing electron-donating groups can increase the catalytic activity in certain polymerization reactions. mdpi.com

Furthermore, urea functionalities have been incorporated into more complex catalytic structures, such as metal-organic frameworks (MOFs) and supported on magnetic nanoparticles, to create highly efficient and recyclable catalysts. researchgate.netnih.gov These advanced catalytic systems leverage the fundamental hydrogen-bonding capabilities of the urea moiety within a structured and stable framework. nih.gov

Future Directions and Emerging Research Avenues for N Methyl N 3 Nitrophenyl Urea and Analogues

Exploration of Novel Synthetic Methodologies

Traditional synthesis of unsymmetrical ureas often relies on the use of hazardous isocyanate intermediates, which are typically generated from toxic phosgene derivatives. Modern synthetic chemistry is actively moving towards safer, more efficient, and environmentally benign methodologies.

A significant advancement is the use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), to facilitate the Hofmann rearrangement of primary amides in situ. This method generates the required isocyanate intermediate, which can then be trapped by an amine to form the unsymmetrical urea (B33335), avoiding the direct handling of toxic reagents. researchgate.netmdpi.com Another innovative approach involves palladium-catalyzed C–N cross-coupling reactions, which allow for the facile synthesis of N,N′-diaryl ureas from aryl halides and urea precursors in good to excellent yields. nih.gov

Furthermore, the principles of green chemistry are being integrated into urea synthesis. Catalyst-free methods using water as a solvent for the nucleophilic addition of amines to potassium isocyanate have been developed, offering a simple, mild, and efficient route to N-substituted ureas. acs.orgnih.gov This approach is scalable and often avoids the need for chromatographic purification. acs.org

Emerging technologies like microwave-assisted organic synthesis (MAOS) and continuous-flow processes are also being applied to urea synthesis. Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and compatibility with a wider range of functional groups. liverpool.ac.ukscispace.com Continuous-flow reactors offer enhanced safety and scalability, particularly for reactions involving hazardous intermediates like those in the Curtius rearrangement, which can be performed in a one-pot, continuous-flow manner to produce asymmetrical ureas safely and efficiently. nih.govpnas.orgyoutube.com

Table 1: Comparison of Modern Synthetic Methodologies for Unsymmetrical Ureas

| Methodology | Key Reagents/Catalysts | Advantages | Primary Application |

|---|---|---|---|

| Hofmann Rearrangement | PhI(OAc)₂ | Avoids direct use of isocyanates, mild conditions. researchgate.netmdpi.com | Synthesis from primary amides and amines. researchgate.net |

| Palladium-Catalyzed Coupling | Palladium catalysts (e.g., Pd₂(dba)₃) | Good to excellent yields, broad substrate scope. nih.gov | Synthesis of N,N'-diaryl ureas from aryl halides. nih.gov |

| Green Synthesis in Water | Potassium isocyanate (KOCN) | Environmentally friendly, catalyst-free, scalable. acs.org | Synthesis of N-substituted ureas from amines. acs.org |

| Microwave-Assisted Synthesis | Various (e.g., KOCN, HATU) | Rapid reaction times, improved yields. liverpool.ac.ukresearchgate.net | High-throughput synthesis, functional group tolerance. liverpool.ac.uk |

| Continuous-Flow Synthesis | DPPA (for Curtius rearrangement) | Enhanced safety, scalability, process control. nih.govyoutube.com | Large-scale production involving hazardous intermediates. pnas.org |

Advanced Characterization Techniques and In Situ Studies

A thorough understanding of the structural, electronic, and thermal properties of N-methyl-N'-(3-nitrophenyl)urea is crucial for its application. Advanced characterization techniques provide the necessary insights, while in situ studies offer a dynamic view of its formation and behavior.

Spectroscopic and Crystallographic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. Quantitative ¹H-NMR (qNMR) can be employed for precise purity determination without the need for identical reference standards. rsc.org For this compound, specific chemical shifts of the N-H protons can provide information on hydrogen bonding and conformational preferences in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying key functional groups. researchgate.net The spectrum of this compound would be characterized by N-H stretching vibrations (typically around 3200-3600 cm⁻¹), a strong C=O (carbonyl) stretching band (~1700 cm⁻¹), and characteristic peaks for the nitro group (NO₂) vibrations. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and packing in the solid state. ebi.ac.uk For analogues like N-aryl-N′-nitrophenyl ureas, crystallographic studies have revealed how weak interactions and hydrogen bonding direct the formation of specific supramolecular structures, such as the common urea "tape" motif. rsc.org Such analysis of this compound would elucidate bond lengths, bond angles, and intermolecular interactions.

Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine thermal properties such as melting point, decomposition temperature, and thermal stability. mdpi.com DSC can reveal phase transitions, while TGA measures mass loss as a function of temperature, indicating the onset of decomposition. nih.govnih.gov

In Situ Studies: The ability to monitor reactions in real-time provides critical data on kinetics, mechanisms, and the influence of reaction variables.

In Situ FTIR Spectroscopy: Using attenuated total reflection (ATR) probes, in situ FTIR allows for the continuous monitoring of reactant consumption and product formation during synthesis. nih.govnih.govnih.gov This technique can track the disappearance of isocyanate peaks and the appearance of urea-specific vibrational bands, enabling precise reaction optimization. nih.govpnas.org

In Situ Raman Spectroscopy and X-ray Diffraction: For solid-state or mechanochemical syntheses, these techniques can monitor the transformation of reactants into the final crystalline product in real-time, providing insights into reaction kinetics and polymorphism. youtube.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Significance |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C-H) | δ 7.0 - 8.5 ppm | Confirms substitution pattern on the nitrophenyl ring. |

| Urea Protons (N-H) | δ 6.5 - 9.5 ppm | Sensitive to hydrogen bonding and solvent; confirms urea linkage. | |

| Methyl Protons (N-CH₃) | δ 2.7 - 3.0 ppm | Confirms the methyl group on the urea nitrogen. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150 - 160 ppm | Characteristic signal for the urea carbonyl group. |

| FTIR | N-H Stretch | 3200 - 3600 cm⁻¹ | Indicates the presence of the urea N-H bonds. researchgate.net |

| C=O Stretch | ~1700 cm⁻¹ | Strong absorption confirming the carbonyl group. researchgate.net | |

| NO₂ Stretch (asymmetric) | 1500 - 1560 cm⁻¹ | Confirms the presence of the nitro functional group. | |

| NO₂ Stretch (symmetric) | 1345 - 1385 cm⁻¹ | Confirms the presence of the nitro functional group. |

Development of Highly Selective Recognition Systems

The urea functional group is a powerful hydrogen-bond donor, making urea-based compounds excellent receptors for anion recognition. nih.gov The two polarized N-H groups can form strong, directional hydrogen bonds, allowing them to bind with various anionic guests. The incorporation of a nitrophenyl group into the structure provides an electronic and chromogenic handle, making this compound and its analogues promising candidates for colorimetric anion sensors. nih.govyoutube.com

Mechanism of Recognition: The primary interaction driving anion recognition by urea-based receptors is hydrogen bonding between the urea N-H protons and the anion. nih.gov The acidity of these protons, and thus the binding strength, is significantly enhanced by the presence of electron-withdrawing groups, such as the 3-nitrophenyl substituent. acs.orgnih.gov This increased acidity facilitates stronger interactions with anions. For spherical anions like fluoride (F⁻), the receptor can form a bifurcated hydrogen bond, while for oxoanions like acetate (CH₃COO⁻) or dihydrogen phosphate (H₂PO₄⁻), the two N-H donors can interact with two of the anion's oxygen atoms. nih.gov

Colorimetric and Spectroscopic Sensing: The nitrophenyl group acts as a signaling unit. Upon anion binding, two main phenomena can lead to a visible color change:

Increased Conjugation and Intramolecular Charge Transfer (ICT): Hydrogen bonding to the urea N-H groups increases the electron density on the urea moiety, which is then relayed to the attached nitrophenyl ring. This can alter the energy of the electronic transitions, causing a shift in the UV-Vis absorption spectrum and a visible color change. pnas.org

Deprotonation: With highly basic anions such as fluoride or acetate in aprotic solvents, the interaction can be strong enough to cause deprotonation of the acidic N-H proton. acs.org This generates an anionic species where the negative charge is delocalized onto the electron-withdrawing nitrophenyl group, leading to a significant bathochromic (red) shift in the absorption spectrum and a dramatic color change from colorless or pale yellow to more intense colors like red or magenta. pnas.orgebi.ac.ukacs.org

Studies on analogous nitrophenyl urea and thiourea receptors have demonstrated high selectivity for certain anions. For example, receptors have been designed that show distinct color changes in the presence of fluoride, acetate, and sulfate, while remaining unresponsive to other anions like chloride, bromide, or nitrate. youtube.com The binding affinity and selectivity can be investigated quantitatively using UV-Vis and ¹H NMR titration experiments, allowing for the determination of association constants (Kₐ). acs.orgnih.gov

Table 3: Performance of Analogous Nitrophenyl Urea-Based Anion Receptors

| Receptor Structure | Target Anion(s) | Detection Method | Observed Change | Solvent |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)urea | F⁻, AcO⁻, H₂PO₄⁻ | Colorimetric, UV-Vis | Color change to red (F⁻); bathochromic shift. acs.org | DMSO |

| p-xylylene-bridged bis(3-nitrophenyl urea) | F⁻, AcO⁻, HCO₃⁻, H₂PO₄⁻ | Colorimetric, UV-Vis | Visible color change from colorless to yellow/orange. nih.gov | DMSO |

| Nitrophenyl thiourea-modified polyethylenimine | SO₄²⁻, F⁻, AcO⁻ | Colorimetric ("Naked-eye") | Colorless to yellow or yellowish. youtube.com | DMSO/H₂O |

| 1-Methyl-3-(4-nitrophenyl)urea | CH₃CO₂⁻, HCO₃⁻ | X-ray Crystallography | Forms stable hydrogen-bonded complexes. liverpool.ac.uk | Acetonitrile |

Computational Design of Advanced Materials and Catalysts

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding the rational design of new functional materials and catalysts, saving significant time and resources compared to purely experimental approaches. liverpool.ac.uk For this compound and its analogues, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer powerful predictive capabilities.

Design of Advanced Materials: The combination of a directional hydrogen-bonding urea group and a π-conjugated nitrophenyl system makes these molecules ideal building blocks for supramolecular materials.

Self-Assembly and Crystal Engineering: DFT calculations can predict the strength and geometry of intermolecular interactions, such as the N-H···O=C hydrogen bonds that drive the formation of urea tapes and other self-assembled structures. nih.gov By understanding these interactions, it's possible to design analogues with specific substituents to control the resulting solid-state architecture and material properties (e.g., porosity, stability).

Energetic Materials: Computational studies on nitro-substituted ureas have been performed to evaluate their potential as new "green" high-energy materials. nih.gov DFT calculations can determine key properties like the enthalpy of decomposition, density, and thermal stability, allowing for the in silico screening of candidates before attempting synthesis. researchgate.netnih.gov

Polymer and Composite Materials: Molecular dynamics simulations can be used to model the interface between urea-based molecules and other materials, such as nanoparticles or polymer matrices. nih.gov These simulations can predict mechanical properties and explain the mechanism of reinforcement at the molecular level, guiding the design of advanced composites.

Design of Advanced Catalysts: Urea derivatives are highly effective as organocatalysts and as ligands in transition metal catalysis, primarily due to their ability to act as hydrogen-bond donors.

Organocatalysis: Computational protocols have been developed to screen large libraries of virtual catalysts to identify promising candidates. acs.orgnih.gov For reactions involving electrophiles, DFT calculations can model the transition state where the urea N-H groups activate the substrate through hydrogen bonding. These calculations can predict activation barriers and enantioselectivities, guiding the design of more efficient and selective catalysts. mdpi.com Conformational analysis using DFT can reveal the most stable and active conformations of the catalyst. researchgate.netmdpi.com

Ligands for Metal Catalysis: N-aryl ureas have been identified as effective, sterically undemanding ligands for palladium-catalyzed reactions. researchgate.net Computational studies have been crucial in elucidating the binding mode of the urea to the metal center. DFT calculations can compare the energies of different coordination modes (e.g., N-bound vs. O-bound) to determine the most stable and likely active species in a catalytic cycle. researchgate.net This insight is critical for designing next-generation ligands with improved catalytic performance.

Table 4: Applications of Computational Methods in the Design of Urea-Based Systems

| Computational Method | Application Area | Predicted Properties / Insights | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Organocatalysis | Transition state energies, activation barriers, catalyst conformation, reaction mechanisms. mdpi.comacs.org | Designing analogues for asymmetric catalysis by predicting enantioselectivity and reactivity. |

| DFT | Ligand Design | Metal-ligand binding energies, coordination modes (N- vs. O-binding), electronic properties. researchgate.net | Guiding the synthesis of novel ligands for transition metal-catalyzed reactions. |

| DFT | Energetic Materials | Enthalpy of decomposition, density, thermal stability. nih.gov | Screening potential as a component in advanced, low-carbon energetic materials. |

| Molecular Dynamics (MD) | Self-Assembly | Nucleation pathways, cluster formation, solvent effects on aggregation. nih.govpnas.org | Predicting how the molecule will self-assemble in solution to form gels or other supramolecular structures. |

| MD | Composite Materials | Interfacial interactions, mechanical properties (e.g., Young's modulus), dispersion of nanoparticles. nih.gov | Designing reinforced polymer composites incorporating the urea derivative as a functional additive. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N'-(3-nitrophenyl)urea, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : A high-yield synthesis (95%) involves reacting methyl chloroformate with 3-nitroaniline and methylamine under reflux. Key parameters include temperature control (152°C), reaction time (4 hours), and inert solvent use (e.g., toluene). Acid scavengers like triethylamine mitigate HCl byproduct interference. Post-reaction purification via recrystallization or column chromatography ensures product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., methyl and nitrophenyl groups). Chemical shifts near δ 3.0 ppm (N–CH) and δ 8.0–8.5 ppm (aromatic protons) are diagnostic.

- X-ray crystallography : Resolves hydrogen-bonding networks and torsion angles. For example, similar urea derivatives show intermolecular N–H···O bonds with graph-set notation , critical for crystal packing .

- FT-IR : Confirms urea C=O stretching (~1650 cm) and N–H vibrations (~3300 cm) .

Q. How does hydrogen bonding influence the solid-state properties of this compound?

- Methodological Answer : The urea moiety forms bifurcated N–H···O bonds with nitro groups, creating a 2D sheet structure. Graph-set analysis (e.g., ) quantifies these interactions, which affect melting points and solubility. Computational tools like Mercury software visualize these networks .

Q. What in vitro bioassays are suitable for evaluating the plant growth-regulating activity of this compound?

- Methodological Answer : Radish cotyledon expansion assays at 0.01–1.00 mg/L concentrations are standard. Dose-response curves quantify efficacy (e.g., meta-nitro derivatives show higher activity than para/ortho analogs). Controls include untreated cotyledons and commercial cytokinins for comparison .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT (B3LYP/6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects (e.g., PCM model) refine dipole moments and polarizability. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in charge-transfer complexes .

Q. What strategies resolve low yields in this compound synthesis due to competing side reactions?

- Methodological Answer :

- Temperature modulation : Lowering reaction temperature to 130–140°C reduces nitro group reduction byproducts.

- Catalyst screening : ZnCl or FeO nanoparticles improve regioselectivity.

- In situ monitoring : HPLC or TLC tracks intermediate formation, enabling real-time adjustments .

Q. How do substituent positions (meta vs. para) on the nitrophenyl group affect biological activity?

- Methodological Answer : Meta-substitution enhances steric complementarity with plant hormone receptors (e.g., auxin-binding proteins). Molecular docking (AutoDock Vina) quantifies binding affinities, while QSAR models correlate Hammett σ constants (meta: σ = 0.71) with bioactivity trends .

Q. What advanced crystallographic methods elucidate disorder or polymorphism in this compound crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。